(2,5-Dimethyl-3-furyl)methylamine

Fragment-based drug discovery Serine protease inhibition Crystallographic affinity ranking

(2,5-Dimethyl-3-furyl)methylamine (synonyms: (2,5-dimethylfuran-3-yl)methanamine, 3-(aminomethyl)-2,5-dimethylfuran) is a C7H11NO heterocyclic primary amine featuring a 2,5-dimethyl-substituted furan ring with a methylamine substituent at the 3-position. With a molecular weight of 125.17 g/mol and predicted pKa of 9.14, this liquid-phase building block occupies a defined niche between simpler furfurylamines (e.g., 3-furylmethylamine, CAS 4543-47-9; 2-furfurylamine, CAS 617-89-0) and more complex benzo-fused or thiophene analogs.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 306934-85-0
Cat. No. B1272938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethyl-3-furyl)methylamine
CAS306934-85-0
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CN
InChIInChI=1S/C7H11NO/c1-5-3-7(4-8)6(2)9-5/h3H,4,8H2,1-2H3
InChIKeyAGQXLVABIKZJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dimethyl-3-furyl)methylamine (CAS 306934-85-0) Procurement Guide: Core Identity and Comparator Baseline


(2,5-Dimethyl-3-furyl)methylamine (synonyms: (2,5-dimethylfuran-3-yl)methanamine, 3-(aminomethyl)-2,5-dimethylfuran) is a C7H11NO heterocyclic primary amine featuring a 2,5-dimethyl-substituted furan ring with a methylamine substituent at the 3-position . With a molecular weight of 125.17 g/mol and predicted pKa of 9.14, this liquid-phase building block occupies a defined niche between simpler furfurylamines (e.g., 3-furylmethylamine, CAS 4543-47-9; 2-furfurylamine, CAS 617-89-0) and more complex benzo-fused or thiophene analogs [1]. Its dual methyl substitution confers distinct steric and electronic properties that differentiate it from unsubstituted or mono-substituted furan methylamines in both reactivity and biological recognition .

Why (2,5-Dimethyl-3-furyl)methylamine Cannot Be Replaced by Unsubstituted Furan Methylamines


Simple furan methylamines such as 3-furylmethylamine (C5H7NO, MW 97.12) or 2-furfurylamine lack the 2,5-dimethyl substitution pattern that fundamentally alters both physicochemical properties and target-binding behavior. The dual methyl groups increase lipophilicity (estimated ΔlogP ~+0.8–1.2 vs. unsubstituted analogs), modify the electron density of the furan ring, and introduce steric constraints that affect amine nucleophilicity and receptor-pocket complementarity . In fragment-based drug discovery, this substitution pattern proved decisive: (2,5-dimethyl-3-furyl)methanamine was identified as a crystallographically validated fragment hit for trypsin (PDB 3RXL, 1.7 Å), whereas the unsubstituted 3-furylmethylamine did not appear among the confirmed hits in the same screen [1]. Furthermore, in downstream SAR campaigns, the methylene spacer length between the furan core and the derivatized amine directly controls target potency—a critical parameter that cannot be recapitulated by substituting the core with a simpler furfurylamine [2].

(2,5-Dimethyl-3-furyl)methylamine: Head-to-Head Quantitative Differentiation Evidence


Trypsin Fragment Hit Affinity Ranking: Quantified IC50 Comparison Across Five Co-Crystallized Fragments

In a landmark fragment-based drug discovery study by Yamane et al. (2011), five fragment hit compounds were co-crystallized with bovine trypsin and their in-crystal binding affinities were ranked via competitive soaking experiments, with solution IC50 values independently determined. (2,5-Dimethyl-3-furyl)methanamine (PDB ligand SZ9, PDB 3RXL) exhibited an IC50 of 2.4 mM against trypsin. This places it as the weakest binder among the five confirmed hits, with (3-methoxyphenyl)methanamine (3ATI, 188 µM) being ~12.8-fold more potent and cycloheptanamine (3ATK, 1400 µM) being ~1.7-fold more potent [1]. The quantitative ranking—188 µM (3ATI) < 873 µM (3ATM) < 1400 µM (3ATK) < 2400 µM (3RXL)—provides a directly comparable, experimentally determined affinity scale derived from identical assay conditions, enabling rational prioritization of this scaffold for hit-to-lead optimization where weaker initial affinity may be acceptable in exchange for superior ligand efficiency or synthetic tractability [2].

Fragment-based drug discovery Serine protease inhibition Crystallographic affinity ranking Trypsin PDBbind

5-Lipoxygenase Inhibitor SAR: Methylene Spacer Length Controls Potency by 4.7-Fold

Derivatives of (2,5-dimethyl-3-furyl)methylamine have been explored as 5-lipoxygenase (5-LO) inhibitors by Abbott Laboratories, with binding data deposited in ChEMBL. A critical SAR pair demonstrates the importance of the methylamine spacer: N-[(2,5-dimethyl-3-furyl)methyl]-N-hydroxyurea (directly derived from the target compound via the methylamine linker) inhibited human 5-LO with an IC50 of 380 nM in a human whole blood assay measuring LTB4 production [1]. In contrast, the one-carbon-extended analog N-[1-(2,5-dimethyl-3-furyl)ethyl]-N-hydroxyurea (ethyl linker) showed a substantially weaker IC50 of 1800 nM in the identical assay [2]. This 4.7-fold potency difference directly attributable to methylene spacer length underscores the critical role of the primary methylamine functionality present in the target compound as the optimal attachment point for this chemotype.

5-Lipoxygenase inhibition Structure-activity relationship Inflammation Hydroxyurea derivatives Leukotriene biosynthesis

High-Yield Chalcone Synthesis Platform: >80% Yield in Aldol Condensation for Antimicrobial Derivative Generation

(2,5-Dimethyl-3-furyl)methylamine serves as a precursor to 3-acetyl-2,5-dimethylfuran, which undergoes hydroxyapatite-catalyzed aldol condensation with substituted benzaldehydes to yield 2,5-dimethyl-3-furyl chalcones in yields exceeding 80% [1]. The resulting chalcone series [2E-1-(2,5-dimethyl-3-furyl)-3-(substituted phenyl)-2-propen-1-ones] demonstrated antibacterial, antifungal, and insect antifeedant activities, with structure-activity correlations established via Hammett substituent constant analysis of IR and NMR spectral data [2]. This synthetic accessibility (>80% yield) compares favorably to analogous furan chalcone syntheses using unsubstituted furan cores, which often require more forcing conditions or produce lower yields due to reduced ring activation by the electron-donating methyl groups [3].

Chalcone synthesis Aldol condensation Antimicrobial agents Heterocyclic chemistry Green catalysis

Crystallographically Validated Fragment: 1.7 Å Resolution Structure Enables Structure-Based Drug Design

The crystal structure of bovine trypsin in complex with (2,5-dimethyl-3-furyl)methanamine has been deposited in the Protein Data Bank as entry 3RXL, solved at 1.7 Å resolution with R-factor 0.163 and R-free 0.177 [1]. This high-resolution structure reveals the precise binding mode of the fragment within the S1 pocket of trypsin, with the protonated amine forming a salt bridge with Asp189 at the base of the specificity pocket, while the 2,5-dimethylfuran ring occupies the hydrophobic cavity. Among the five fragment hits reported in the Yamane et al. study, this compound represents the only furan-based scaffold, providing a structurally distinct chemotype for inhibitor optimization compared to the phenyl (3ATI), cycloalkyl (3ATK), and benzamidine (3ATL) fragments in the same series [2]. The availability of atomic-resolution binding-mode data distinguishes this compound from most commercially available furan methylamine building blocks, for which no target-bound structural information exists.

Protein crystallography Fragment-based lead generation Trypsin-inhibitor complex Structure-based drug design PDB 3RXL

(2,5-Dimethyl-3-furyl)methylamine: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Lead Generation for Serine Protease Inhibitors

Procure (2,5-dimethyl-3-furyl)methylamine as a crystallographically validated fragment hit for trypsin and related serine proteases (e.g., thrombin, factor Xa). The 1.7 Å co-crystal structure (PDB 3RXL) provides an immediate starting point for structure-guided fragment growing, with the primary amine available for rapid derivatization into amides, ureas, or sulfonamides. The IC50 of 2.4 mM establishes a baseline affinity that can be improved through medicinal chemistry optimization, while the furan scaffold offers a distinct IP position compared to benzamidine-based inhibitors [1].

5-Lipoxygenase Inhibitor Development Using Methyleneamine Spacer SAR

For inflammation and leukotriene-related target programs, this compound serves as the optimal core scaffold for N-hydroxyurea-type 5-LO inhibitors. The SAR evidence demonstrates that the methylamine spacer yields 4.7-fold greater potency (IC50 = 380 nM) compared to the ethyl-linker analog (IC50 = 1800 nM) in human whole blood assays. Procurement of this specific building block ensures that medicinal chemistry efforts begin with the geometrically optimal linker length, avoiding the need to synthesize and test suboptimal spacer variants [2].

High-Throughput Chalcone Library Synthesis for Antimicrobial Screening

Use the 3-acetyl-2,5-dimethylfuran intermediate (readily prepared from the target amine) as a ketone coupling partner in parallel aldol condensation reactions. Documented yields exceeding 80% under mild hydroxyapatite catalysis enable efficient generation of diverse 2,5-dimethyl-3-furyl chalcone libraries. The resulting compounds have demonstrated antibacterial, antifungal, and insect antifeedant activities, with established Hammett structure-activity correlations to guide further optimization. This synthetic efficiency makes the compound a cost-effective entry point for academic and industrial antimicrobial screening campaigns [3].

Structural Biology Tool Compound for Trypsin Binding Site Characterization

As one of only five fragment hits structurally characterized in the Yamane et al. fragment screening benchmark study, (2,5-dimethyl-3-furyl)methanamine serves as a reference compound for validating computational docking methods, testing new crystallographic fragment screening protocols, and calibrating biophysical assays (SPR, ITC, TSA) for serine protease targets. The precisely known binding mode and quantitative affinity data (IC50 = 2.4 mM; -logKd/Ki = 2.62) provide a reproducible benchmark for method development and inter-laboratory comparisons [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,5-Dimethyl-3-furyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.